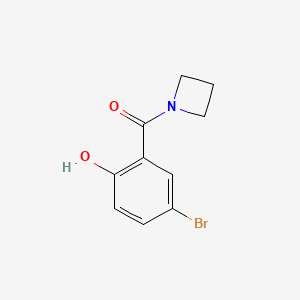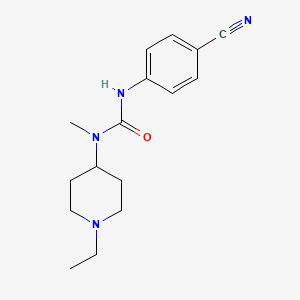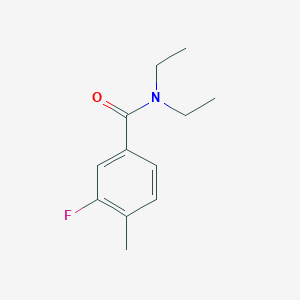
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone, also known as ABHM, is a chemical compound that has been studied for its potential applications in scientific research. ABHM is a ketone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the activity of certain enzymes, including DNA topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have unique biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone inhibits the growth of cancer cells by inducing apoptosis, while in vivo studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone reduces tumor growth in mice. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the replication of certain viruses, including influenza A virus and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high yields and purity. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has limitations in its solubility, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone and its interactions with other compounds. Overall, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has promising potential for use in scientific research and warrants further investigation.
Métodos De Síntesis
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with N-protected 4-aminobutyric acid followed by cyclization and deprotection. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with aminobenzyl alcohol, followed by cyclization and oxidation. Both methods have been successful in producing Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone with high yields and purity.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to have antiviral properties, as it inhibits the replication of certain viruses.
Propiedades
IUPAC Name |
azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCINWWONSUHGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

